molecular formula C10H14N2O2 B1387199 Methyl 3-amino-4-(dimethylamino)benzoate CAS No. 54941-06-9

Methyl 3-amino-4-(dimethylamino)benzoate

Cat. No.: B1387199
CAS No.: 54941-06-9
M. Wt: 194.23 g/mol
InChI Key: GOHFIZZBXDXZSR-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(dimethylamino)benzoate is an organic compound with the molecular formula C10H14N2O2. It is a derivative of benzoic acid and features both amino and dimethylamino functional groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-(dimethylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-(dimethylamino)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding quinones or nitroso derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated, nitrated, or alkylated benzoate derivatives.

Scientific Research Applications

Methyl 3-amino-4-(dimethylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(dimethylamino)benzoate involves its interaction with various molecular targets. The amino and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 4-dimethylaminobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 4-dimethylaminobenzoate: Lacks the amino group at the 3-position.

    Methyl 3-amino-4-methoxybenzoate: Contains a methoxy group instead of a dimethylamino group.

Uniqueness: Methyl 3-amino-4-(dimethylamino)benzoate is unique due to the presence of both amino and dimethylamino groups on the aromatic ring. This dual functionality allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

methyl 3-amino-4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHFIZZBXDXZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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